molecular formula C9H6FNO2 B1351636 7-Fluoro-1H-indole-2-carboxylic acid CAS No. 399-67-7

7-Fluoro-1H-indole-2-carboxylic acid

Cat. No. B1351636
CAS RN: 399-67-7
M. Wt: 179.15 g/mol
InChI Key: SCWBSQNVKBIKRY-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 399-67-7 . It has a molecular weight of 179.15 and its IUPAC name is 7-fluoro-1H-indole-2-carboxylic acid .


Synthesis Analysis

The synthesis of indole derivatives, including 7-Fluoro-1H-indole-2-carboxylic acid, has been a focus of many researchers . In one study, new sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structures of the synthesized sulfonamide-based indole derivatives were confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The critical step in the synthesis of indole 2-carboxamide derivatives is the transformation of carboxylic acid to amide derivative . In one route, CDI and ammonia or hydrazine hydrate were used to obtain indole 2-carboxamide .


Physical And Chemical Properties Analysis

7-Fluoro-1H-indole-2-carboxylic acid is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • HIV-1 Inhibition

    • Field : Virology
    • Application : Indole-2-carboxylic acid derivatives have been found to inhibit HIV-1 integrase .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Indole-2-carboxylic acid derivative 3 was proved to effectively inhibit the strand transfer of HIV-1 integrase .
  • Synthesis of Dibromophakellin and Analogs

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Synthesis of Pyrrolizidine Alkaloid

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Preparation of Renieramycin G Analogs

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the stereoselective preparation of renieramycin G analogs .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • Field : Organic Chemistry
    • Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
    • Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to possess anti-inflammatory activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated for their anti-inflammatory activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent anti-inflammatory agents .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been reported to possess antioxidant activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antimicrobial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antitubercular Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antitubercular activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have been reported to possess antidiabetic activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have been reported to possess antimalarial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety information for 7-Fluoro-1H-indole-2-carboxylic acid includes hazard statements such as H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWBSQNVKBIKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390203
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1H-indole-2-carboxylic acid

CAS RN

399-67-7
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Baqi, T Pillaiyar, A Abdelrahman… - Journal of Medicinal …, 2018 - ACS Publications
The orphan receptor GPR17 may be a novel drug target for inflammatory diseases. 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951, 1) was previously …
Number of citations: 21 pubs.acs.org
G Cui, F Lai, X Wang, X Chen, B Xu - European Journal of Medicinal …, 2020 - Elsevier
… The produced precipitate was filtered and dried to give 4-bromo-7-fluoro-1H-indole-2-carboxylic acid (600 mg, 99.0%) as a white solid, mp: >250 C. H NMR (400 MHz, DMSO‑d 6 ) δ (…
Number of citations: 30 www.sciencedirect.com
H Engelhardt, IJP de Esch, D Kuhn, RA Smits… - European journal of …, 2012 - Elsevier
A series of 76 derivatives of the indolecarboxamide 1 were synthesized, which allows a detailed SAR investigation of this well known scaffold. The data enable the definition of a …
Number of citations: 20 www.sciencedirect.com
CJ Draper-Joyce, M Michino, RK Verma… - Biochemical …, 2018 - Elsevier
… To a stirred solution of 2-(2-((trans)-4-aminocyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (126 mg, 444 µmol) and 7-fluoro-1H-indole-2-carboxylic acid (95.5 mg, 533 …
Number of citations: 27 www.sciencedirect.com
A Varnavas, L Lassiani, V Valenta, A Ciogli… - Medicinal …, 2005 - ingentaconnect.com
… 7-Fluoro-1H-Indole-2-Carboxylic Acid Ethyl Ester (11b) … 7-Fluoro-1H-Indole-2-Carboxylic Acid (11a) …
Number of citations: 4 www.ingentaconnect.com

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